Echinamine A

Description

Context of Echinamine A as a Marine Natural Product

This compound is a polyhydroxynaphthazarin derivative that stands out due to the presence of a primary amine group, a rare feature among natural spinochromes. researchgate.netnih.gov It was first isolated from the sea urchin Scaphechinus mirabilis, an organism that has been a source of various quinonoid pigments. researchgate.net The discovery of this compound and its counterpart, Echinamine B, represented the first instance of natural polyhydroxynaphthazarins containing a primary amine. researchgate.netnih.gov

The marine environment, particularly invertebrates like sponges, cnidarians, and echinoderms, is a prolific source of novel natural products with diverse chemical structures and biological activities. plos.orgfrontiersin.org These organisms often rely on chemical defenses, leading to the evolution of a vast array of secondary metabolites. plos.org this compound is a prime example of such a compound, originating from the chemical arsenal (B13267) of an echinoderm. waikato.ac.nz Its discovery has expanded the known chemical diversity of spinochromes and highlighted the potential of marine organisms as a source for unique chemical scaffolds. researchgate.net

The isolation of this compound involves extraction from the sea urchin using methods designed to handle pigments that are often associated with metal ions and proteins. researchgate.net The structure of this compound was elucidated through spectroscopic analysis and confirmed by the synthesis of its dimethyl ether. researchgate.netnih.gov The total synthesis of this compound has also been successfully achieved, further solidifying its structural characterization. acs.orgnih.gov

Table 1: Chemical Identity of this compound

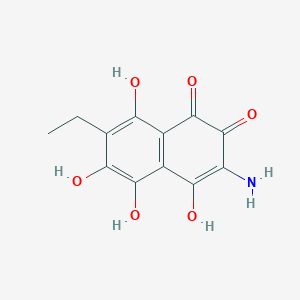

| Property | Value |

| Molecular Formula | C12H11NO6 |

| Monoisotopic Mass | 265.058637 |

| IUPAC Name | 3-amino-7-ethyl-2,5,6,8-tetrahydroxy-1,4-naphthoquinone |

| Source Organism | Scaphechinus mirabilis (Sea Urchin) |

Data sourced from ChemSpider and ACS Publications. acs.orgchemspider.com

Significance of this compound in Chemical Biology

Chemical biology is an interdisciplinary field that utilizes chemical principles to investigate and manipulate biological systems. frontiersin.org Natural products like this compound are of significant interest in this field due to their inherent biological activity and their ability to serve as molecular probes to study cellular processes. nih.gov The unique structural features of this compound, particularly the aminated hydroxynaphthazarin core, make it a valuable subject for research at the intersection of chemistry and biology. researchgate.netacs.org

The study of this compound and related compounds contributes to our understanding of the structure-activity relationships of naphthoquinone compounds. While specific biological activities of this compound are still under investigation, related spinochromes are known to possess antimicrobial, cardioprotective, and antioxidant properties. researchgate.netontosight.ai The introduction of an amino group in this compound could potentially modulate these activities, offering a new avenue for the design and synthesis of novel bioactive agents. acs.orgacs.org

The total synthesis of this compound and its analogs not only confirms its structure but also provides a platform for creating derivatives with modified biological profiles. acs.orgnih.gov This synthetic accessibility is crucial for detailed chemical biology studies, which often require larger quantities of the compound than can be obtained from natural sources. ciil.fr By synthesizing analogs of this compound, researchers can systematically explore how different functional groups influence its interaction with biological targets. acs.orgacs.org

The investigation into the antioxidant mechanism of this compound, for instance, has been explored using theoretical methods like Density Functional Theory (DFT), showcasing the synergy between experimental and computational chemistry in understanding the properties of natural products. acs.org This type of research is fundamental to chemical biology, as it aims to elucidate the molecular basis of a compound's biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO6 |

|---|---|

Molecular Weight |

265.22 g/mol |

IUPAC Name |

3-amino-7-ethyl-4,5,6,8-tetrahydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C12H11NO6/c1-2-3-7(14)4-5(10(17)8(3)15)9(16)6(13)12(19)11(4)18/h14-17H,2,13H2,1H3 |

InChI Key |

NXIBFAQQHSDVSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C(=O)C2=O)N)O)C(=C1O)O)O |

Synonyms |

echinamine A |

Origin of Product |

United States |

Discovery and Biological Source of Echinamine a

Isolation of Echinamine A from Marine Organisms

This compound is a natural product primarily isolated from marine invertebrates, specifically sea urchins. nih.gov The initial discovery and structural elucidation of this compound, along with its counterpart Echinamine B, were from the sea urchin Scaphechinus mirabilis. nih.gov These compounds were identified as the first aminated hydroxynaphthazarins found in this species.

Subsequent research has identified this compound in other sea urchin species as well. For instance, studies on the colored types of Echinometra mathaei have also reported the presence of this compound. royalsocietypublishing.org The isolation of this compound typically involves extraction from the tests (the hard, globular shell) and spines of these marine animals. royalsocietypublishing.org

Classification of this compound within the Spinochrome Family

This compound belongs to a class of pigments known as spinochromes, which are derivatives of polyhydroxy-1,4-naphthoquinones (PHNQs). nih.govroyalsocietypublishing.org These compounds are responsible for the diverse coloration observed in the spines, tests, and even internal organs of sea urchins. royalsocietypublishing.org

The core chemical structure of spinochromes is a naphthoquinone skeleton with multiple hydroxyl (-OH) groups. What distinguishes different spinochromes are the various substituent groups attached to this core, which can include ethyl, acetyl, methoxy, or, in the case of this compound, an amino (-NH2) group. nih.govroyalsocietypublishing.org Specifically, this compound has been characterized as having four hydroxyl groups, one amine group, and one ethyl group. royalsocietypublishing.org Another study has also referred to a related compound, Echinamine 253, as an aminopentahydroxynaphthoquinone. royalsocietypublishing.org

The presence of the amino group is a key feature of the "Echinamine" subclass of spinochromes. This structural characteristic contributes to its chemical properties and biological activities.

| Compound Family | Core Structure | Key Substituent Groups |

| Spinochromes | Polyhydroxy-1,4-naphthoquinone | Hydroxyl (-OH), Ethyl (-C2H5), Acetyl (-COCH3), Methoxy (-OCH3), Amino (-NH2) |

Ecological Relevance of this compound in its Native Environment

The precise ecological role of this compound is an area of ongoing scientific investigation. However, the broader functions of spinochromes in sea urchins provide strong indications of its importance. Spinochromes, including this compound, are believed to play a significant role in the chemical defense mechanisms of these marine organisms. nih.gov

The marine environment presents numerous challenges, including predation, microbial threats, and exposure to harmful ultraviolet (UV) radiation. nih.gov The production of secondary metabolites like spinochromes is a key adaptive strategy for survival. nih.gov It is hypothesized that these pigments offer protection against pathogenic microorganisms and deter predators. nih.gov

Furthermore, the antioxidant properties associated with the polyhydroxylated naphthoquinone structure suggest a role in mitigating oxidative stress caused by reactive oxygen species (ROS). nih.gov This is particularly important for benthic organisms like sea urchins that can be exposed to high levels of solar radiation. The presence of these pigments in the outer body parts, such as the test and spines, supports the theory of a photoprotective function. royalsocietypublishing.org The concentration of spinochromes has been observed to be highest in the digestive system and the organic parts of the test and spines, which may be linked to greater exposure to the external environment and the need for a protective barrier. researchgate.net

| Potential Ecological Function | Proposed Mechanism |

| Chemical Defense | Acts as a deterrent against predators and pathogenic microbes. |

| Photoprotection | Absorbs harmful UV radiation, protecting the organism from sun damage. |

| Antioxidant Activity | Neutralizes reactive oxygen species, reducing oxidative stress. |

Biosynthetic Pathways of Echinamine a

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of spinochromes is rooted in the polyketide pathway, which involves the iterative condensation of small carboxylic acid units. biosoil.ru For many years, the precise initial steps were hypothesized, but recent studies have provided direct evidence for a key precursor.

Biochemical experiments have demonstrated that the sea urchin polyketide synthase, SpPks1, is responsible for synthesizing 2-acetyl-1,3,6,8-tetrahydroxynaphthalene (ATHN). nih.govresearchgate.net This discovery has established ATHN as a plausible precursor to echinochromes, including Echinamine A, thereby refining previous hypotheses about the early stages of the biosynthetic pathway. nih.gov The formation of the naphthoquinone core of this compound is believed to proceed through the cyclization of a polyketide chain.

While the complete sequence of intermediates from ATHN to this compound is yet to be determined, the proposed pathway involves a series of downstream modifications of the ATHN core. These modifications are expected to include hydroxylation and the crucial amination step that defines this compound.

Enzymatic Steps in this compound Biosynthesis

The enzymatic machinery for this compound biosynthesis is beginning to be understood, with several key enzyme classes implicated in the process.

Polyketide Synthases (PKS): The central enzyme in the pathway is a Type I iterative polyketide synthase. nih.gov Specifically, the enzyme SpPks1 has been identified in the sea urchin Strongylocentrotus purpuratus and biochemically characterized. nih.gov This enzyme catalyzes the formation of the naphthalene (B1677914) precursor, ATHN, from which spinochrome pigments are derived. nih.gov

Flavin-Dependent Monooxygenases (FMOs): Following the synthesis of the naphthalene core by SpPks1, a series of tailoring reactions are required. Genetic knockdown experiments in sea urchin larvae have implicated flavin-containing monooxygenases (FMOs) in pigment biosynthesis. nih.gov Knockdown of putative SpFmo genes resulted in albino larvae, suggesting their involvement in the modification of the polyketide-derived core, likely through hydroxylation reactions. nih.gov

Aminating Enzymes: A key unresolved step in the biosynthesis of this compound is the introduction of the primary amine group onto the polyhydroxylated naphthoquinone scaffold. The specific enzyme or enzymatic mechanism responsible for this amination has not yet been identified. In other biological systems, the formation of aminated natural products can occur through various enzymatic strategies, including the action of transaminases or other specialized aminating enzymes. nih.gov However, the enzymatic basis for the direct amination of a polyhydroxy-naphthoquinone in sea urchins remains an area for future research.

Genetic Basis for this compound Biosynthesis

The genetic foundation for spinochrome biosynthesis, and by extension this compound, is centered around a set of specific genes identified in sea urchins.

The primary gene identified is SpPks1, which encodes the polyketide synthase responsible for producing the core naphthalene structure of spinochrome pigments. nih.gov The critical role of this gene is underscored by genetic experiments where knockdown or CRISPR-Cas9 knockout of SpPks1 resulted in albino sea urchins, confirming its essential function in pigment production. nih.gov

In addition to SpPks1, a gene cluster containing three different members of the flavin-containing monooxygenase gene family (Fmo) and a sulfotransferase gene (Sult) has been identified as being specific to pigment cells in sea urchins. scispace.com The expression of orthologs of these pigment cell-specific genes, including PmPks1, PmFmo3-1, and PmMifL1-2, has been studied in the sea star, which lacks these pigments, providing further insight into the genetic divergence underlying pigment biosynthesis in echinoderms. researchgate.netnih.gov While the genes for the initial steps are being mapped, the specific genes responsible for the later tailoring steps leading to this compound, particularly the amination, have not yet been pinpointed within a defined biosynthetic gene cluster.

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

The use of heterologous expression systems has been pivotal in beginning to unravel the biosynthetic pathway of spinochrome pigments. Heterologous expression involves the transfer of genetic material from the source organism into a more easily manipulated host to study gene and enzyme function. nih.gov

A significant breakthrough in understanding spinochrome biosynthesis came from the successful expression of the sea urchin polyketide synthase, SpPks1, in the yeast Saccharomyces cerevisiae. nih.gov This heterologous expression system allowed for the production and purification of the SpPks1 enzyme, which was essential for its biochemical characterization and the identification of its product, ATHN. nih.govresearchgate.net

The successful expression of a sea urchin PKS in yeast demonstrates the potential of this approach for studying other enzymes in the this compound pathway. nih.gov Once the genes for the downstream modifying enzymes, such as the putative hydroxylases and the as-yet-unknown aminating enzyme, are identified, they could be co-expressed with SpPks1 in a heterologous host. This would allow for the stepwise reconstitution of the this compound biosynthetic pathway, providing a powerful platform for elucidating the complete sequence of enzymatic reactions and for potentially bio-engineering the production of this compound and novel analogs.

Molecular and Cellular Mechanisms of Action of Echinamine a

Antioxidant and Radical Scavenging Mechanisms of Echinamine A

This compound demonstrates notable antioxidant properties through its interaction with reactive oxygen species and specific radical scavenging activities. nih.govresearchgate.net These mechanisms are crucial in mitigating oxidative stress, a key factor in various pathological conditions.

Interaction with Reactive Oxygen Species

This compound has been shown to effectively reduce the production of reactive oxygen species (ROS). nih.govresearchgate.net In studies involving viral infections, which are known to induce ROS production, this compound considerably suppressed this early induction of oxidative stress. researchgate.netmdpi.com This suggests a direct interaction with and neutralization of ROS, contributing to its protective effects at the cellular level. The neuroprotective activity of related 1,4-naphthoquinones is also attributed to their ability to reduce the amount of reactive oxygen species. dntb.gov.ua

Antiviral Mechanisms of this compound

This compound exhibits significant antiviral activity, primarily through direct interaction with viral particles and by modulating the host's cellular antiviral responses. mdpi.combiomedpharmajournal.org

Inhibition of Viral Particle Function

Research has demonstrated that this compound possesses direct virucidal activity, particularly against Herpes Simplex Virus type 1 (HSV-1). nih.govmdpi.com The maximum antiviral effect was observed when the virus was pre-treated with the compound, indicating a direct action on the HSV-1 particles. researchgate.netmdpi.com This mechanism involves inhibiting the attachment of the virus to host cells. nih.govmdpi.com In silico studies have further elucidated this by showing that this compound can bind to the surface glycoprotein (B1211001) gD of HSV-1, which is crucial for viral attachment and entry into cells. nih.govmdpi.com The ability of aminated spinochromes like this compound to suppress the attachment and penetration of HSV-1 into cells has been noted. biomedpharmajournal.org

Table 1: Antiviral Activity of this compound and Related Compounds against HSV-1 (This table is interactive and can be sorted by clicking on the column headers.)

| Compound | Virucidal Activity (SI) | Attachment Inhibition (SI) | Dock Score (kcal/mol) |

|---|---|---|---|

| This compound | 50.3 mdpi.com | 5.8 mdpi.com | -5.09 mdpi.com |

| Echinamine B | 80.6 mdpi.com | 8.5 mdpi.com | -5.19 mdpi.com |

| Echinochrome A | - | 4.3 mdpi.com | -4.75 mdpi.com |

SI: Selectivity Index

Modulatory Effects on Cellular Antiviral Responses

Beyond its direct effects on viral particles, this compound also influences the cellular response to viral infections. It has been shown to considerably suppress the early induction of reactive oxygen species (ROS) that occurs as a result of a virus infection. mdpi.com By mitigating this virus-induced oxidative stress, this compound helps to create a less favorable environment for viral replication and associated cellular damage. nih.gov The immunomodulatory properties of related compounds from Echinacea species, which can modulate immune responses to viral infections, further suggest that influencing host cellular pathways is a key aspect of their antiviral mechanism. nih.govnih.gov

Enzyme Modulation by this compound

Inhibitory Effects on Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes is a therapeutic strategy for managing conditions like type 2 diabetes by slowing down carbohydrate digestion and glucose absorption.

Recent in silico research has highlighted the potential of this compound as a glycosidase inhibitor. A molecular docking study analyzed the interaction of this compound, along with Echinochrome A and Spinochrome A, with the human maltase-glucoamylase enzyme, a key enzyme in the small intestine responsible for the final steps of starch digestion. The study found that this compound, Echinochrome A, and Spinochrome A exhibited binding affinities and hydrogen bond interactions with the enzyme's amino acid residues that were comparable to the standard antidiabetic drug, Miglitol. This suggests that this compound has the potential to act as an antidiabetic agent by inhibiting this crucial digestive enzyme.

While direct experimental validation of this compound's effect on glycosidases is pending, studies on other natural compounds support the plausibility of this activity. For instance, various flavonoids, which, like spinochromes, are polyphenolic compounds, have demonstrated inhibitory effects against human intestinal α-glucosidases such as sucrase, maltase, and isomaltase. The inhibitory potential of these compounds is often linked to their molecular structure.

Table 1: In Silico Analysis of this compound and Related Compounds against Human Maltase-Glucoamylase

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| This compound | Not explicitly stated, but comparable to Miglitol | Not explicitly detailed |

| Echinochrome A | Not explicitly stated, but comparable to Miglitol | Not explicitly detailed |

| Spinochrome A | Not explicitly stated, but comparable to Miglitol | Not explicitly detailed |

| Miglitol (Standard) | Not explicitly stated, but used as a benchmark | Not explicitly detailed |

| Note: The study concluded that the affinity and hydrogen bonds of the tested spinochromes were not significantly different from Miglitol, indicating potential inhibitory activity. |

Modulation of Other Relevant Enzyme Activities (e.g., Cholinesterase for related compounds)

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic approach for managing neurodegenerative conditions such as Alzheimer's disease.

While direct studies on this compound's effect on cholinesterase are limited, research on the closely related Echinochrome A has demonstrated inhibitory activity against AChE. mdpi-res.com One study found that Echinochrome A exhibits a dose-dependent inhibition of AChE. This suggests that compounds within the spinochrome class, including this compound, may possess neuroprotective potential through the modulation of cholinergic pathways. The structural similarities between this compound and Echinochrome A, both being polyhydroxynaphthoquinone derivatives from sea urchins, support the inference that this compound may also exhibit anti-cholinesterase effects. In fact, a study on structural synthetic analogs of Echinochrome A, which included this compound, noted their potential for therapeutic applications.

Cellular Pathway Interactions of this compound

The cellular redox state refers to the balance between oxidizing and reducing agents within a cell, which is crucial for normal cellular function. An imbalance leading to an excess of reactive oxygen species (ROS) results in oxidative stress, a condition implicated in numerous diseases.

Polyhydroxynaphthoquinones, the class of compounds to which this compound belongs, are recognized as a significant class of natural antioxidants. Their antioxidant activity is attributed to several mechanisms, including the scavenging of free radicals, chelation of metal ions that catalyze oxidation, and inhibition of lipid peroxidation. The multiple hydroxyl groups on the naphthoquinone structure are key to these free-radical scavenging capabilities, which helps to mitigate ROS and prevent redox imbalance.

Studies on the related compound Echinochrome A have extensively documented its impact on the cellular redox state. Echinochrome A has been shown to reduce cellular ROS levels in various cell types. It can neutralize superoxide (B77818) radicals, converting them to the less toxic hydrogen peroxide, which can then act as a signaling molecule to regulate the expression of stress-related and antioxidant enzymes. In human studies, treatment with Echinochrome A has led to the inhibition of lipid peroxidation processes and an increase in the concentration of glutathione (B108866) (GSH), a major cellular antioxidant. Given that this compound shares the core polyhydroxynaphthoquinone structure, it is highly probable that it also possesses the ability to modulate the cellular redox state through similar antioxidant mechanisms.

Table 2: Antioxidant Mechanisms of Polyhydroxynaphthoquinones (Inferred for this compound)

| Mechanism | Description |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species (ROS) by donating electrons from hydroxyl groups. |

| Metal Ion Chelation | Binding to metal ions like iron, preventing them from participating in reactions that generate free radicals. |

| Inhibition of Lipid Peroxidation | Preventing the oxidative degradation of lipids in cell membranes. |

| Regulation of Antioxidant Enzymes | Influencing the activity and expression of endogenous antioxidant enzymes like glutathione (GSH). |

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. The regulation of this process is fundamental to a cell's ability to respond to its environment and maintain homeostasis.

Direct research on how this compound regulates gene expression is not yet available. However, studies on the related compound Echinochrome A and extracts from Echinacea (a plant source of different bioactive compounds, not to be confused with Echinamine) provide insights into how such molecules can influence cellular function at the genetic level.

Echinochrome A has been shown to modulate the expression of genes involved in key cellular processes. For instance, in diabetic mouse models, Echinochrome A treatment led to changes in the expression of proteins involved in energy metabolism and antioxidant defense, such as AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear factor erythroid-2-related factor 2 (NRF2). Furthermore, Echinochrome A can influence the expression of genes related to the immune response, such as those for T-helper cell differentiation and the presentation of antigens by increasing human leukocyte antigen (HLA-DR) expression. The biosynthesis of spinochrome pigments in sea urchins is itself a highly regulated process involving specific genes like polyketide synthase (pks) and sulfotransferase (sult), the expression of which is activated during development.

Studies on Echinacea extracts have also demonstrated the ability to modulate the expression of a wide array of immune-related genes, including those for cytokines and chemokines. These findings, while from a different class of natural products, underscore the principle that bioactive small molecules can exert significant control over gene expression pathways. Given that this compound is a bioactive spinochrome, it is reasonable to infer that it likely participates in the regulation of gene expression, particularly in pathways related to stress response, antioxidant defense, and immune modulation, similar to its close relative, Echinochrome A.

Synthetic Derivatives and Structure Activity Relationships Sar of Echinamine a

Design and Synthesis of Echinamine A Derivatives

The synthesis of this compound and its derivatives is a multi-step process that often begins with more common naphthoquinone precursors. One established method involves the amination of Echinochrome A, a related spinochrome, using aqueous ammonia. researchgate.net This reaction provides a direct route to obtaining aminated spinochromes like this compound and its isomer, Echinamine B.

Another versatile synthetic approach starts from 1,2,4-triacetoxybenzene (B1630906). acs.org This pathway includes several key steps:

A double Fries rearrangement of the starting material.

Reduction and subsequent methylation of the resulting intermediates.

Acylation using a dichloromaleic anhydride (B1165640).

Nucleophilic substitution to introduce a chlorine atom, which is then replaced by an azido (B1232118) group.

Finally, reduction of the azido group to the primary amine and deprotection of hydroxyl groups to yield the target this compound. acs.org

A more direct, two-step synthesis has also been developed, which involves the condensation of 2,3-dichloro-6-ethyl-7-hydroxy-1,4-naphthoquinone with sodium nitrite, followed by the reduction of the intermediate nitro-derivative to form this compound. Researchers have also successfully synthesized amino analogues of related spinochromes, such as Spinazarin and Spinochrome D, expanding the library of aminated naphthoquinones for biological evaluation. acs.org These synthetic strategies allow for the creation of various derivatives by modifying substituents on the naphthoquinone core, enabling detailed structure-activity relationship studies.

Structure-Antioxidant Activity Relationships

The antioxidant capacity of this compound and its analogues is intrinsically linked to their chemical structure, particularly the arrangement of hydroxyl and amino groups on the naphthoquinone scaffold. rsc.org Naphthoquinones are known redox-active compounds, and their ability to scavenge free radicals is a key aspect of their biological activity. mdpi.comscielo.br

Studies have shown that aminated spinochromes, such as this compound, are more potent antioxidants than their non-aminated, hydroxylated counterparts like Echinochrome A. rsc.org The antioxidant mechanism primarily involves the donation of a hydrogen atom from the phenolic hydroxyl groups to neutralize free radicals. The presence of the amino group at the C-3 position is thought to enhance this activity. In contrast, the substitution of these crucial hydroxyl groups with methoxyl groups leads to a loss of antioxidant capacity. rsc.org

The stability of the resulting radical and the bond dissociation enthalpy of the O-H bonds are critical factors. The polyhydroxylated nature of this compound provides multiple sites for radical scavenging. Theoretical studies have been employed to understand the enol-enol tautomerism and the relative acidity of the different hydroxyl groups, which influence the antioxidant potential.

| Structural Feature | Influence on Antioxidant Activity |

| Amino Group at C-3 | Enhances antioxidant potency compared to hydroxylated analogues. rsc.org |

| Polyhydroxylated Core | Provides multiple sites for hydrogen atom donation to scavenge free radicals. |

| Ethyl Group at C-7 | Contributes to the overall electronic properties of the molecule. |

| Methoxy Substitution | Substitution of hydroxyl groups with methoxyl groups results in a loss of activity. rsc.org |

Structure-Antiviral Activity Relationships

Research into the antiviral properties of this compound has revealed promising activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). researchgate.net The structure of these aminated spinochromes plays a crucial role in their mechanism of action, which appears to involve direct interaction with the virus particle.

Comparative studies have demonstrated that this compound and its isomer, Echinamine B, exhibit higher virucidal activity against HSV-1 than their precursor, Echinochrome A. researchgate.net The primary amino group is a key determinant of this enhanced antiviral effect. The mechanism is believed to involve the inhibition of viral attachment to host cells. In-silico docking studies suggest that these compounds can bind to the surface glycoprotein (B1211001) D (gD) of HSV-1, which is essential for the virus to enter cells. researchgate.net The slightly higher activity of Echinamine B compared to this compound suggests that the position of the amino group (C-2 vs. C-3) influences the binding affinity to the viral glycoprotein.

The table below summarizes the antiviral activity of this compound and related compounds against HSV-1, highlighting the importance of the amino group for potent virucidal action.

Table 1: Antiviral Activity of Spinochromes Against HSV-1

| Compound | 50% Cytotoxic Concentration (CC₅₀, µM) | 50% Effective Concentration (EC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|

| This compound | 125.8 | 2.5 | 50.3 |

| Echinamine B | 137.0 | 1.7 | 80.6 |

| Echinochrome A | 148.4 | 12.5 | 11.9 |

Data sourced from a study on the virucidal action against HSV-1. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For this compound and its analogues, QSAR studies help to elucidate the specific molecular features that govern their antioxidant and antiviral effects. These models use calculated molecular descriptors to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.comnih.gov

In the context of antioxidant activity, theoretical calculations using methods like Density Functional Theory (DFT) have been applied to Echinamines A and B. These studies investigate electronic properties such as the energetics of hydrogen atom transfer from the phenolic hydroxyl groups to radicals. This provides a quantitative basis for the observed structure-activity relationships, explaining why certain structural modifications enhance or diminish antioxidant capacity.

For antiviral activity, 3D-QSAR models can be developed to understand the interaction between this compound analogues and their biological target, such as the HSV-1 glycoprotein D. mdpi.com These models create a three-dimensional map highlighting regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. For instance, a QSAR model might reveal that increased bulkiness or specific electronic features on the naphthoquinone ring system enhance binding affinity to the viral protein, leading to improved antiviral potency. mdpi.com By analyzing these models, chemists can rationally design new derivatives with a higher probability of success. nih.gov

Analytical and Spectroscopic Methodologies in Echinamine a Research

Chromatographic Techniques for Analysis and Isolation

Chromatography is fundamental to the study of Echinamine A, enabling its separation from complex mixtures extracted from marine organisms like the sea urchin Scaphechinus mirabilis. researchgate.net Both high-performance liquid chromatography and thin-layer chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. otago.ac.nznih.gov Researchers have developed and validated various HPLC methods, often coupled with other detectors, to separate and quantify the diverse quinonoid pigments found in sea urchins. mdpi.com

In a foundational study, the chloroform (B151607) extract from Scaphechinus mirabilis was analyzed by HPLC, revealing four major peaks, two of which were identified as this compound and its isomer, Echinamine B. researchgate.net The separation was typically achieved on reversed-phase columns, such as a C18 column. researchgate.netmdpi.com Gradient elution systems are commonly used to resolve the complex mixture of spinochromes. For instance, a gradient of water and acetonitrile, both containing 0.1% formic acid, has been successfully used. researchgate.net Another method employed a gradient of ethanol (B145695) in water with 0.6% formic acid as the eluent. researchgate.net The retention time for this compound under specific conditions, using an Eclipce XDB-C18 column, was recorded at 10.3 minutes. researchgate.net

The quantitative analysis of this compound and other polyhydroxylated-1,4-naphthoquinones (PHNQs) in sea urchin extracts has been achieved through validated HPLC methods, checking for parameters like specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net

Table 1: Examples of HPLC Systems Used in this compound Research

| Component | System 1 researchgate.net | System 2 researchgate.net | System 3 mdpi.com |

|---|---|---|---|

| Stationary Phase | Eclipce XDB-C18 (150 × 4.6 mm i.d., 5 µm) | Not specified | Not specified |

| Mobile Phase | Gradient of 20-60% EtOH containing 0.6% HCOOH | Gradient of water (0.1% formic acid) and acetonitrile | Not specified |

| Detection | Not specified | Mass Spectrometry | Diode Array Detection (DAD), Mass Spectrometry (MS) |

| Retention Time (tR) | 10.3 min | Not specified | Not specified |

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for the preliminary analysis and monitoring of purification processes involving this compound. researchgate.netsavemyexams.com In the initial isolation of Echinamines A and B, TLC analysis was used to compare the natural products with synthetic standards. researchgate.net The technique typically involves a stationary phase, such as a silica (B1680970) gel plate, and a mobile phase that moves up the plate via capillary action, separating the components of the mixture based on their differential adsorption and solubility. savemyexams.comscienceinschool.org For the analysis of this compound, a solvent system of chloroform/ethanol (7:1) has been utilized. researchgate.net The comparison of Rƒ values in TLC analysis helped to confirm the identity of the isolated compounds. researchgate.net

Mass Spectrometry for Structural Characterization and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for quantifying its presence in biological samples. nih.govroyalsocietypublishing.org Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing spinochromes, as they readily form [M − H]⁻ ions in the negative mode. royalsocietypublishing.orgrsc.org

Qualitative and quantitative measurements by mass spectrometry have highlighted the existence of at least 13 different pigments in the sea urchin Echinometra mathaei, including this compound/B. researchgate.netnih.gov The mass spectra for this compound show a molecular ion peak corresponding to its chemical formula, C₁₂H₁₁NO₆. researchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. mdpi.com For this compound, HR-ESI-MS confirmed the molecular formula C₁₂H₁₁NO₆ through an observed m/z of 265.0598, which closely matched the calculated value of 265.0586. researchgate.net

However, distinguishing between the isomers this compound and Echinamine B based solely on accurate mass measurements is not possible, as they share the same elemental composition. royalsocietypublishing.org While HRMS can confirm the presence of a compound with the formula C₁₂H₁₁NO₆, it cannot definitively assign the structure as either this compound or B without complementary data from other techniques like NMR or chromatographic separation with authentic standards. researchgate.netroyalsocietypublishing.org Tandem mass spectrometry (MS/MS) experiments, which involve fragmenting the selected molecular ion, have also been challenging for these compounds, as the fragmentation does not typically involve the backbone of the cyclic ions, making isomeric distinction difficult. royalsocietypublishing.org

The coupling of HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides a robust platform for the comprehensive analysis of this compound in complex extracts. otago.ac.nznih.govmdpi.com This hyphenated technique, HPLC-DAD-MS, allows for the physical separation of compounds by HPLC, characterization by their UV-visible absorption spectra via DAD, and determination of their mass-to-charge ratio by MS, all within a single analytical run. mdpi.comresearchgate.netmdpi.com

The DAD provides characteristic absorption spectra for each compound, which is useful for identifying classes of pigments like naphthazarins. mdpi.com Simultaneously, the MS detector provides molecular weight information, confirming the identity of the separated peaks. mdpi.com This combined approach has been successfully used to identify and quantify a wide range of quinonoid pigments, including this compound, in various sea urchin species. otago.ac.nznih.govmdpi.com The validation of such methods ensures accuracy and reproducibility for the quantification of these compounds in different biological matrices. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of complex organic molecules like this compound. oxinst.comegyankosh.ac.in While MS can provide the molecular formula, NMR provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure, including the specific positions of substituent groups on the naphthazarin core. researchgate.netrptu.de

The structures of this compound and B were established through rigorous analysis of spectroscopic data, primarily ¹H and ¹³C NMR. researchgate.netacs.org The ¹H NMR spectrum of this compound shows characteristic signals for the ethyl group protons and the aromatic proton. The ¹³C NMR spectrum reveals the presence of twelve distinct carbon atoms, including those of the quinonoid ring, the hydroxyl groups, and the ethyl group. researchgate.net

To resolve ambiguities between the isomeric structures of this compound and B, advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are often employed for spinochromes. rsc.org Furthermore, the definitive structures were confirmed by comparing the spectroscopic data (including ¹H NMR) of the methylated derivatives of the natural products with those of synthetically prepared compounds. researchgate.net This combination of isolation, spectroscopic analysis, and synthesis provided unequivocal proof of the structures of this compound and B. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆) researchgate.net

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 110.1 |

| 3 | - | 148.2 |

| 5 | - | 155.6 |

| 6 | - | 154.6 |

| 7 | - | 114.7 |

| 8 | - | 150.1 |

| 1' (Ethyl CH₂) | 2.62 (q, J=7.5 Hz) | 20.8 |

| 2' (Ethyl CH₃) | 1.15 (t, J=7.5 Hz) | 14.9 |

| 4a | - | 110.1 |

| 8a | - | 108.2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Echinamine B |

| Echinochrome A |

| Spinochrome A |

| Spinochrome B |

| Spinochrome C |

| Spinochrome D |

| Spinochrome E |

| Spinamine E |

| 2-hydroxy-1,4-naphthoquinone |

| Chloroform |

| Ethanol |

| Formic Acid |

| Acetonitrile |

| DMSO-d₆ |

| Echinochrome A methyl ether |

| Mirabiquinone |

| Ethylidene-3,3′-bis(2,6,7-trihydroxynaphthazarin) |

| 7,7′-anhydro-ethylidene-6,6′-bis(2,3,7-trihydroxynaphthazarin) |

Computational and Theoretical Investigations of Echinamine a

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity. Studies on Echinamine A and related polyhydroxynaphthoquinones have utilized these approaches to explore their antioxidant mechanisms and stability.

Density Functional Theory (DFT) is a commonly used quantum chemical method to investigate the electronic structure and reactivity of molecules like this compound. acs.org DFT calculations, particularly using functionals like B3LYP, are employed to determine properties such as bond dissociation enthalpies (BDEs), ionization potentials, and electron affinities, which are crucial for assessing antioxidant potential. acs.orgacs.org For phenolic compounds, the O−H bond dissociation energy is a key parameter, as the primary antioxidant mechanism often involves hydrogen atom donation to neutralize free radicals. acs.org Computational studies on phenols show that substituent groups significantly influence the BDE, with electron-donating groups generally lowering the BDE and enhancing radical scavenging activity. acs.org

Research on the reactions of this compound and its analogue, Echinamine B, with the hydroperoxyl radical has been a subject of theoretical investigation. acs.orgacs.org Such studies are vital for understanding their role in mitigating oxidative stress. While detailed quantum chemical parameters for this compound are not extensively published, studies on its precursor, Echinochrome A, show that it is a potent radical scavenger capable of donating hydrogen atoms to stabilize free radicals. However, aminated derivatives like this compound are noted to be less stable, particularly under light exposure.

Furthermore, the protonation states (protomers) of these molecules in aqueous solution are critical as they determine the nature of binding with biological targets. nih.gov Quantum chemical calculations can predict the most favorable tautomeric and protomeric forms of the molecule, providing a more accurate representation for subsequent docking and dynamics studies. nih.gov For the aminated spinochromes, understanding these structures is key to predicting their biological interactions. nih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen for potential drug candidates and to elucidate the mechanism of action at a molecular level. This compound has been the subject of several molecular docking studies to explore its interaction with various protein targets.

One significant study investigated the antiviral potential of this compound against Herpes Simplex Virus Type 1 (HSV-1). mdpi.comnih.gov Docking simulations were performed to assess the binding of this compound to the viral surface glycoprotein (B1211001) gD, which is crucial for the virus's attachment to host cells. mdpi.comnih.gov The results showed that this compound could bind directly to glycoprotein gD, with a calculated dock score of -5.09 kcal/mol. mdpi.comnih.gov This binding affinity suggests a potential mechanism for its observed virucidal activity, where it may interfere with the virus's ability to attach to and penetrate host cells. nih.gov

In another study, the potential of this compound to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle, was explored. biomedpharmajournal.org The docking analysis yielded a rerank score of -71.4374 and identified several key amino acid residues involved in the interaction. biomedpharmajournal.org

The table below summarizes the findings from various molecular docking studies involving this compound.

| Target Protein | Organism/Virus | Docking Score (kcal/mol) / Rerank Score | Key Interacting Residues | Predicted Activity | Reference(s) |

| Glycoprotein gD | Herpes Simplex Virus Type 1 (HSV-1) | -5.09 | Not specified | Antiviral | mdpi.comnih.gov |

| Main Protease (Mpro) | SARS-CoV-2 | -71.4374 (Rerank Score) | Glu166, Ser144, Cys145, His163, His164, Asn142 | Antiviral | biomedpharmajournal.org |

| Maltase-glucoamylase | Human | Not specified | Not specified | Antidiabetic | journal-jps.comresearchgate.net |

Molecular Dynamics Simulations of this compound and Biological Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rug.nlrug.nl In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking and for providing a more dynamic picture of the interactions. researchgate.net

While specific MD simulation studies focusing exclusively on this compound are not widely documented in the available literature, the methodology has been applied to its parent compound, Echinochrome A, providing a framework for how this compound would be studied. mdpi.comsemanticscholar.org For instance, MD simulations of Echinochrome A complexed with the human Aryl hydrocarbon Receptor (huAhR) were performed for 1 microsecond to investigate the stability and dynamics of the interaction. semanticscholar.org

The typical workflow for such a simulation involves several steps. mdpi.comsemanticscholar.org First, the initial docked pose of the ligand-protein complex is placed in a simulated aqueous environment. The system then undergoes an equilibration phase, which includes energy minimization to remove any steric clashes or unfavorable contacts. mdpi.comsemanticscholar.org This is often followed by a short period of controlled heating and pressure stabilization to bring the system to physiological conditions (e.g., 300 K and 1 atm). semanticscholar.org Finally, a production run of the simulation is performed for a significant duration (from nanoseconds to microseconds) to observe the behavior of the complex. researchgate.netsemanticscholar.org

In Silico Predictions of Biological Activities and Interactions

In silico methods encompass a range of computational tools used to predict the biological properties of molecules, including their therapeutic activities and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions are valuable in the early stages of drug discovery for prioritizing candidates for further experimental testing.

In addition to activity prediction, ADMET properties of this compound have been evaluated. In silico analysis based on Lipinski's rule of five suggests that this compound has drug-like physicochemical properties. biomedpharmajournal.org Predictions using online tools like pkCSM indicate that this compound is likely to have good oral bioavailability, with a predicted human intestinal absorption rate of over 30%. biomedpharmajournal.org

Toxicity prediction is another critical component of in silico analysis. Webservers such as ProTox-II are used to estimate various toxicity endpoints based on a compound's structure. mdpi.comresearchgate.net While specific LD50 values for this compound from these servers are not detailed in the provided search results, the methodology is standard for assessing potential toxicity, including acute toxicity, hepatotoxicity, and mutagenicity. biomedpharmajournal.orgmdpi.com

The table below summarizes the in silico predicted ADMET properties for this compound.

| Property | Prediction Method/Tool | Predicted Outcome | Reference(s) |

| Drug-Likeness | Lipinski's Rule of Five | Compliant | biomedpharmajournal.org |

| Human Intestinal Absorption | pkCSM | > 30% (Good Bioavailability) | biomedpharmajournal.org |

| AMES Toxicity | pkCSM | Prediction performed | biomedpharmajournal.org |

| Hepatotoxicity | pkCSM | Prediction performed | biomedpharmajournal.org |

| Median Lethal Dose (LD50) | pkCSM / ProTox-II | Prediction performed | biomedpharmajournal.orgmdpi.com |

Future Research Directions and Challenges for Echinamine a

Unraveling Complete Biosynthetic Pathways

A significant hurdle in the study of Echinamine A and related spinochromes is the incomplete understanding of their biosynthesis. rsc.org While it is generally accepted that naphthoquinones in nature can be synthesized via the polyketide, shikimate, or mevalonate (B85504) pathways, the specific route and enzymatic machinery responsible for producing the this compound scaffold in sea urchins are not fully elucidated. mdpi.com

The biosynthesis of quinones is a biosynthetically heterogeneous process, meaning different organisms can produce the same compound through different pathways. mdpi.com For spinochromes, the polyketide pathway is considered a primary route. mdpi.com However, the precise sequence of enzymatic reactions—including the specific polyketide synthases (PKSs), cyclases, tailoring enzymes that introduce hydroxyl groups, and particularly the unique amination step that forms this compound—remains a black box. A major challenge is the difficulty in establishing and maintaining cell cultures from marine invertebrates like sea urchins, which has hampered efforts to study their molecular biology and genetics. nih.gov

Future research must focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Scaphechinus mirabilis to identify candidate gene clusters encoding for PKSs and other biosynthetic enzymes.

Heterologous Expression: Expressing identified genes in more tractable host organisms (like bacteria or yeast) to characterize enzyme function and validate their role in the biosynthetic pathway.

Isotopic Labeling Studies: Using labeled precursors in sea urchin models to trace the atomic origins of the this compound backbone and confirm the overarching biosynthetic pathway.

Elucidating this pathway is not merely an academic exercise; it could pave the way for biotechnological production of this compound and its analogues, providing a sustainable supply for further research and development. nih.gov

Exploration of Novel Molecular Targets

Initial research into the bioactivity of this compound has been promising but is largely based on in silico modeling and broad phenotypic assays. A critical future direction is the identification and validation of specific molecular targets to understand its mechanism of action.

Computational docking studies have predicted that this compound can interact with several viral proteins. One study identified the surface glycoprotein (B1211001) gD of Herpes Simplex Virus Type 1 (HSV-1) as a potential target, with a calculated dock score of -5.09 kcal/mol, suggesting a mechanism for its observed virucidal activity. nih.govresearchgate.net Another in silico analysis showed that this compound had a notable binding affinity for the main protease (Mpro) of SARS-CoV-2. biomedpharmajournal.org Beyond antiviral applications, a separate study pointed towards the potential inhibition of the maltase-glucoamylase enzyme, suggesting a possible role in metabolic disease research. acs.org

The primary challenge is moving beyond these computational predictions to concrete experimental validation. Future research should involve:

In Vitro Binding and Enzyme Assays: To confirm direct interactions with predicted targets like HSV-1 gD and Mpro and to quantify the inhibitory activity.

Target Deconvolution Techniques: Employing methods such as affinity chromatography, pull-down assays, and thermal shift assays using this compound as a probe to identify binding partners in human cell lysates.

Exploration of Related Pathways: Investigating whether this compound modulates pathways known to be affected by similar naphthoquinones. For example, the related compound Echinochrome A has been shown to influence the PKCι/p38 MAPK and AMPKα/NRF2/HO-1 pathways. mdpi.com

A systematic exploration will be crucial to build a comprehensive profile of this compound's molecular interactions, which is essential for guiding its development as a therapeutic agent.

| Potential Target | Associated Disease/Function | Evidence Type | Reference |

|---|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) glycoprotein gD | Viral Infection | In Silico Docking | nih.govresearchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | Viral Infection | In Silico Docking | biomedpharmajournal.org |

| Maltase-glucoamylase | Diabetes/Metabolic | In Silico Analysis | acs.org |

| PKCι/p38 MAPK Pathway | Diabetic Nephropathy / Inflammation | Hypothetical (based on Echinochrome A) | mdpi.com |

Development of Advanced Synthetic Strategies for Complex Analogues

While the total synthesis of this compound has been successfully achieved, the existing methods present challenges for the large-scale production and generation of diverse analogues needed for comprehensive structure-activity relationship (SAR) studies. acs.orgnih.gov The first total synthesis started from 1,2,4-triacetoxybenzene (B1630906) and involved a multi-step sequence including a double Fries rearrangement, acylation, and introduction of the amino group via an azide (B81097). acs.orgnih.gov Other reported routes have utilized precursors like 2,3-dichloronaphthazarins. researchgate.netthieme-connect.com

These initial syntheses, while elegant and crucial for structural confirmation, can be lengthy and may not be cost-effective for producing the quantities of material required for advanced preclinical studies. rsc.org The key challenge for synthetic chemists is to develop more efficient, scalable, and modular synthetic routes.

Future research in this area should prioritize:

Route Optimization: Shortening the number of synthetic steps and improving yields of key transformations.

Modular Synthesis: Designing strategies that allow for late-stage diversification, enabling the rapid creation of a library of this compound analogues with varied substitution patterns on the aromatic ring and the amino group.

Asymmetric Synthesis: Developing methods to control the stereochemistry of more complex, chiral analogues, which could lead to compounds with improved potency and target selectivity.

The creation of an analogue library is fundamental to probing the chemical space around the this compound scaffold, optimizing its biological activity, and improving its drug-like properties.

| Starting Material | Key Reactions | Reference |

|---|---|---|

| 1,2,4-triacetoxybenzene | Double Fries rearrangement; Dichloromaleic anhydride (B1165640) acylation; Azide substitution | acs.orgnih.gov |

| 2,3-dichloro-6-ethyl-7-hydroxy-1,4-naphthoquinone | Reaction with sodium nitrite; Reduction of nitroquinone intermediate | researchgate.net |

| 6-Hydroxy- and 6-alkoxy-2,3-dichloronaphthazarins | Reaction with sodium azide in methanol | researchgate.net |

Integration of Omics Data in this compound Research

The complexity of biological systems requires a holistic approach to understand the full impact of a bioactive compound. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for this compound research. frontiersin.orgnih.gov These high-throughput methods can provide an unbiased, system-wide view of the cellular response to this compound, helping to elucidate its mechanism of action, identify novel targets, and discover potential biomarkers. frontiersin.org

Currently, there is a lack of research applying omics strategies specifically to this compound. The challenge lies in designing and executing these complex experiments and, more importantly, in the bioinformatic analysis required to integrate the multi-layered datasets and extract biologically meaningful insights. nih.gov

A forward-looking research program would involve:

Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., human epithelial cells, immune cells) with this compound to identify genes that are up- or down-regulated, revealing the cellular pathways it modulates.

Proteomics: Using mass spectrometry-based techniques to quantify changes in the cellular proteome upon treatment, which can identify protein-level regulation and post-translational modifications that are invisible to transcriptomics.

Metabolomics: Analyzing how this compound alters the metabolic profile of a cell, which could provide direct insights into its effects on cellular energy and biosynthetic processes.

By integrating these datasets, researchers can construct comprehensive models of this compound's cellular effects, moving beyond a one-target, one-drug paradigm to a systems-level understanding of its bioactivity. This approach holds the potential to accelerate drug-target finding and provide a robust foundation for its clinical translation. neurodegenerationresearch.eu

| Omics Approach | Objective | Potential Outcome |

|---|---|---|

| Transcriptomics | Identify gene expression changes induced by this compound. | Elucidation of modulated signaling pathways; Identification of downstream effectors. |

| Proteomics | Identify protein expression changes and interaction partners. | Validation of targets; Discovery of post-translational modifications. |

| Metabolomics | Characterize changes in cellular metabolite profiles. | Understanding of impact on cellular metabolism and bioenergetics. |

| Multi-Omics Integration | Build a systems-level model of the compound's mechanism of action. | Comprehensive understanding of bioactivity; Prediction of off-target effects. |

Q & A

Q. What frameworks ensure robust statistical analysis of this compound’s dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.